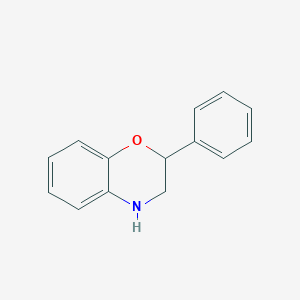
2-Phenyl-3,4-dihydro-2h-1,4-benzoxazine
概要
説明
2-Phenyl-3,4-dihydro-2h-1,4-benzoxazine is a useful research compound. Its molecular formula is C14H13NO and its molecular weight is 211.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthesis and Characterization
The synthesis of 2-phenyl-3,4-dihydro-2H-1,4-benzoxazine typically involves several chemical reactions. A common method includes the Mannich reaction followed by intramolecular cyclization. For example, the synthesis can start from 2-bromoacetophenone and other substituted bromobenzenes under Williamson ether synthesis conditions, leading to the formation of the desired benzoxazine scaffold .
Table 1: Synthesis Pathways for this compound
| Step | Reactants | Conditions | Product |
|---|---|---|---|
| 1 | 2-bromoacetophenone + nitro intermediates | Williamson ether synthesis | Nitro-substituted benzene |
| 2 | Nitro-substituted benzene + Pd/C | Reduction | Amino-substituted benzene |
| 3 | Amino-substituted benzene + substituted bromobenzene | Buchwald–Hartwig amination | This compound |
Anticancer Properties
One of the most promising applications of this compound is its anticancer activity. Recent studies have shown that derivatives of this compound exhibit significant anti-proliferative effects against various cancer cell lines. For instance, a study indicated that certain derivatives had an IC50 value ranging from 7.84 to 16.2 µM against prostate cancer (PC-3), breast cancer (MDA-MB-231), and pancreatic cancer (MIA PaCa-2) cell lines . The mechanism of action is believed to involve the inhibition of angiogenesis and modulation of estrogen receptors similar to isoflavones .
Neuroprotective Effects
In addition to anticancer properties, some derivatives have shown neuroprotective effects. They are being investigated for their potential in treating neurodegenerative diseases due to their ability to modulate neurotransmitter systems and reduce oxidative stress .
Anti-inflammatory and Antimicrobial Activities
Other studies have highlighted the anti-inflammatory and antimicrobial properties of this compound derivatives. These compounds have demonstrated efficacy against a range of pathogens and inflammatory conditions through various mechanisms such as inhibition of pro-inflammatory cytokines .
Case Study 1: Anticancer Activity Evaluation
In a recent evaluation of benzoxazine derivatives for anticancer activity, one compound exhibited a remarkable ability to inhibit tumor growth in vivo while maintaining low toxicity in normal tissues. This was attributed to the compound's ability to induce apoptosis in cancer cells through caspase activation pathways .
Case Study 2: Neuroprotective Mechanisms
A study focusing on neuroprotective effects found that specific derivatives could reduce neuronal apoptosis in models of Alzheimer’s disease. The compounds were shown to enhance the expression of neurotrophic factors and reduce amyloid-beta aggregation .
化学反応の分析
Substitution Reactions
The benzoxazine core undergoes regioselective substitution at the 4-position and pendant phenyl group. Key examples include:
Mannich Reaction
Aminomethylation at the 8-position enhances bioactivity:
-
Reaction with morpholine/piperidine and formaldehyde under acidic conditions yields derivatives with 57–65% analgesic activity .
Reduction and Oxidation
The dihydrobenzoxazine ring participates in redox transformations:
Nitroso Reduction
-
Nitroso intermediates (e.g., 12 in ) are reduced with Zn/AcOH to form 4-aminobenzoxazines, pivotal for urea/thiourea derivatization .
Ring Oxidation
-
Air oxidation of 3,4-dihydro-2H-benzoxazine generates 2H-benzoxazin-3-ones, observed as side products in catalytic hydrogenation .
Heterocycle Fusion
-
Reacting 4-aminobenzoxazines (13 ) with phenyl isocyanate/thiocyanate forms 4-phenylureido/thioureido derivatives (e.g., 8a–h ), enhancing potassium channel opener activity .
Intramolecular Cyclocondensation
-
2-(Aminomethyl)phenol derivatives cyclize with benzaldehydes to form 1,3-benzoxazines (51–75% yield), active against Salmonella enterica .
Carboxamide Formation
-
8-Carboxamide derivatives (e.g., 3,4-dihydro-2H-1,4-benzoxazine-8-carboxamide ) exhibit 5-HT₃ receptor antagonism (IC₅₀ = 7.2 nM) via reaction with 9-methyl-9-azabicyclo[3.3.1]nonane .
Sulfonylation
-
Methanesulfonyl groups introduced at the 4-position improve metabolic stability (e.g., 4-(methylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine ).
Biological Activity Correlation
Structural modifications directly impact pharmacological properties (Table 2):
Mechanistic Insights
特性
CAS番号 |
113342-87-3 |
|---|---|
分子式 |
C14H13NO |
分子量 |
211.26 g/mol |
IUPAC名 |
2-phenyl-3,4-dihydro-2H-1,4-benzoxazine |
InChI |
InChI=1S/C14H13NO/c1-2-6-11(7-3-1)14-10-15-12-8-4-5-9-13(12)16-14/h1-9,14-15H,10H2 |
InChIキー |
RBSBKTPCGIYIBX-UHFFFAOYSA-N |
正規SMILES |
C1C(OC2=CC=CC=C2N1)C3=CC=CC=C3 |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













